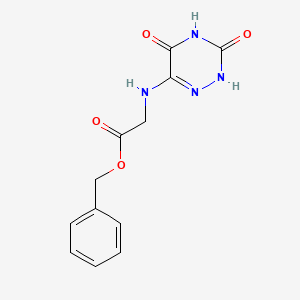![molecular formula C7H10N2 B15226581 5-Azaspiro[2.4]heptane-1-carbonitrile](/img/structure/B15226581.png)
5-Azaspiro[2.4]heptane-1-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Azaspiro[2.4]heptane-1-carbonitrile is a chemical compound with the molecular formula C7H10N2 and a molecular weight of 122.16 g/mol It is characterized by a spirocyclic structure, which includes a nitrogen atom within the ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azaspiro[2.4]heptane-1-carbonitrile can be achieved through several methods. One common approach involves the 1,3-dipolar cycloaddition of azomethine ylides with ethyl cyclopropylidene acetate . This reaction is typically catalyzed by a copper complex, such as Cu(CH3CN)4BF4, in the presence of a chiral ligand like TF-BiphamPhos. The reaction is carried out under an argon atmosphere at room temperature, and the product is purified by column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and employing scalable purification techniques such as crystallization or distillation.
化学反応の分析
Types of Reactions
5-Azaspiro[2.4]heptane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the carbon or nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce primary amines.
科学的研究の応用
5-Azaspiro[2.4]heptane-1-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its unique structure.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which 5-Azaspiro[2.4]heptane-1-carbonitrile exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The spirocyclic structure allows for unique interactions with molecular targets, potentially leading to the modulation of specific pathways.
類似化合物との比較
Similar Compounds
5-Azaspiro[2.4]heptane-1-carboxylic acid: Similar in structure but with a carboxylic acid group instead of a nitrile group.
5-Cbz-5-azaspiro[2.4]heptane-1-carboxylic acid: Contains a carbobenzyloxy (Cbz) protecting group.
Uniqueness
5-Azaspiro[2.4]heptane-1-carbonitrile is unique due to its nitrile functional group, which provides different reactivity compared to similar compounds with carboxylic acid or protected groups. This uniqueness makes it valuable in specific synthetic applications and research studies.
特性
分子式 |
C7H10N2 |
|---|---|
分子量 |
122.17 g/mol |
IUPAC名 |
5-azaspiro[2.4]heptane-2-carbonitrile |
InChI |
InChI=1S/C7H10N2/c8-4-6-3-7(6)1-2-9-5-7/h6,9H,1-3,5H2 |
InChIキー |
RWGBDRFOGJOERX-UHFFFAOYSA-N |
正規SMILES |
C1CNCC12CC2C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


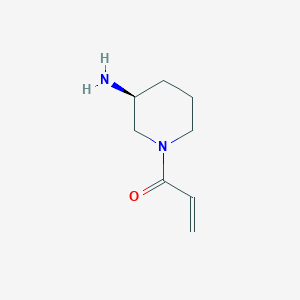

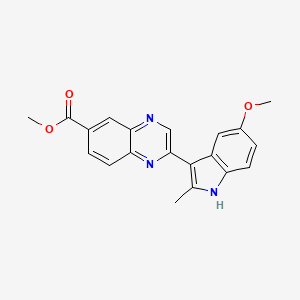
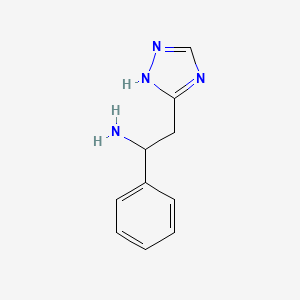
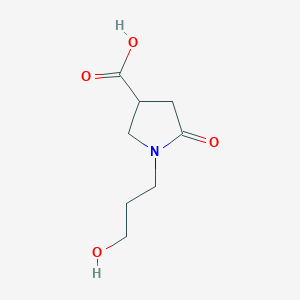
![2-Bromo-7-ethoxybenzo[d]thiazole](/img/structure/B15226521.png)
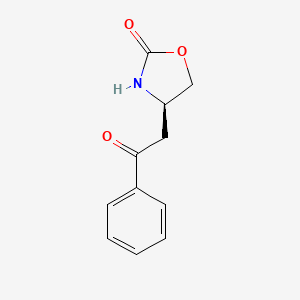
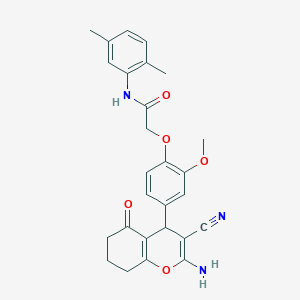
![2-Chloro-4-((3R,3aR)-3-cyclopentyl-7-(4-hydroxypiperidine-1-carbonyl)-3,3a,4,5-tetrahydro-2H-pyrazolo[3,4-f]quinolin-2-yl)benzonitrile](/img/structure/B15226559.png)
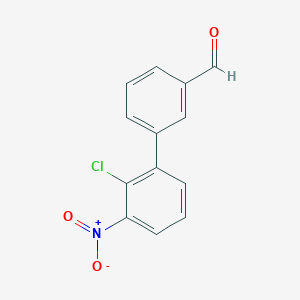

![tert-Butyl 9-amino-1,1-dimethyl-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B15226572.png)
